(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol

Fragment-Based Drug Discovery Lipophilic Ligand Efficiency Physicochemical Profiling

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol (CAS 1135283-86-1) is a brominated aromatic ether-alcohol with molecular formula C₁₆H₁₇BrO₂ and molecular weight 321.21 g·mol⁻¹. The compound carries a hydroxymethyl group at the 1‑position, a bromine at the 3‑position, and a 3,5‑dimethylbenzyloxy substituent at the 4‑position of the phenyl ring.

Molecular Formula C16H17BrO2
Molecular Weight 321.21 g/mol
CAS No. 1135283-86-1
Cat. No. B1519135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol
CAS1135283-86-1
Molecular FormulaC16H17BrO2
Molecular Weight321.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)COC2=C(C=C(C=C2)CO)Br)C
InChIInChI=1S/C16H17BrO2/c1-11-5-12(2)7-14(6-11)10-19-16-4-3-13(9-18)8-15(16)17/h3-8,18H,9-10H2,1-2H3
InChIKeyWNNCOLMJGGPEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol – Structural & Physicochemical Baseline for Research Procurement


(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol (CAS 1135283-86-1) is a brominated aromatic ether-alcohol with molecular formula C₁₆H₁₇BrO₂ and molecular weight 321.21 g·mol⁻¹ [1]. The compound carries a hydroxymethyl group at the 1‑position, a bromine at the 3‑position, and a 3,5‑dimethylbenzyloxy substituent at the 4‑position of the phenyl ring. Its computed LogP ranges from 3.9 (XLogP3) to 4.14, with a topological polar surface area (TPSA) of 29.5 Ų and four rotatable bonds . Commercial material is typically supplied at ≥95% purity [2]. The compound is catalogued as a screening fragment and is also offered as a drug‑impurity reference standard, indicating its utility in both early‑stage discovery and analytical quality‑control workflows [2][3].

Why (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol Cannot Be Replaced by Simpler Benzylic Alcohols or De‑Brominated Ethers


Generic substitution is unreliable because the three key structural modules—the 3‑bromo substituent, the 4‑(3,5‑dimethylbenzyloxy) group, and the 1‑hydroxymethyl handle—each serve a distinct chemical or recognition function. Removing the 3,5‑dimethyl substitution lowers the computed LogP by ≈1 log unit (from ~4.1 to ~3.2 for the unsubstituted benzyl analog [1]), altering the fragment’s lipophilic ligand efficiency and membrane‑permeability profile. Replacing the bromine with chlorine or hydrogen eliminates a heavy‑atom tag that is essential for X‑ray crystallographic phasing or mass‑spectrometric tracing in fragment‑based screening [2]. Switching the hydroxymethyl group for an aldehyde changes the reactivity manifold from a nucleophilic alcohol to an electrophilic carbonyl, precluding the same downstream derivatisation pathways . Publicly available primary pharmacological data for this compound remain extremely scarce; the differentiation that follows therefore rests on quantifiable physicochemical properties, verified vendor‑assigned application categories, and structurally explicit synthetic chemistry arguments .

Head‑to‑Head Quantitative Evidence for (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol vs. Closest Analogs


Computed LogP Advantage Over the Unsubstituted Benzyloxy Analog Enhances Predicted Membrane Partitioning

The 3,5‑dimethyl substitution on the benzyloxy ring raises the computed LogP by 0.7–0.9 log units relative to the unsubstituted benzyloxy comparator. XLogP3 for the title compound is 3.9 [1]; for [3‑(benzyloxy)‑4‑bromophenyl]methanol it is 3.2 [2]. A separate source reports a calculated LogP of 4.14 for the title compound . This difference translates into an approximately 5‑ to 8‑fold higher predicted octanol‑water partition coefficient, which directly impacts estimations of membrane permeability and fragment‑library distribution coefficients during in‑silico triage.

Fragment-Based Drug Discovery Lipophilic Ligand Efficiency Physicochemical Profiling

Increased Rotatable Bond Count vs. 4‑Bromo‑3,5‑dimethylbenzyl Alcohol Provides Greater Conformational Sampling

The title compound contains four rotatable bonds [1], whereas the simpler fragment 4‑bromo‑3,5‑dimethylbenzyl alcohol (CAS 27006‑02‑6) possesses only one rotatable bond [2]. The three additional rotors arise from the diaryl‑ether linkage and the benzylic CH₂–O and O–CH₂(aryl) junctions. Higher rotatable‑bond count is associated with greater conformational entropy and can increase the probability of adopting a protein‑bound bioactive conformation during fragment screening, albeit with a concomitant entropic penalty upon binding. This property differentiates the compound from more rigid mono‑ring bromo‑benzyl alcohols that sample a narrower conformational space.

Conformational Flexibility Fragment Library Design Target Engagement

Hydroxymethyl vs. Aldehyde Functional‑Group Orthogonality Distinguishes the Compound from Its Direct Carbaldehyde Analog

The title compound bears a hydroxymethyl (–CH₂OH) group, whereas the closest structural analog, 3‑bromo‑4‑[(3,5‑dimethylbenzyl)oxy]benzenecarbaldehyde (CAS 1135283‑80‑5), carries an aldehyde (–CHO) . The alcohol is a nucleophile that can be selectively oxidised to the aldehyde or converted to halides, amines, or esters under mild conditions, whereas the aldehyde analog is electrophilic at the carbonyl carbon and undergoes fundamentally different reactions (e.g., reductive amination, Grignard addition). The oxidation state difference (alcohol vs. aldehyde) provides orthogonal synthetic handles: the alcohol can be protected as a silyl ether or ester independently of the bromine and the benzyloxy group, a strategy not available to the aldehyde without redox manipulation.

Synthetic Intermediate Protecting-Group Strategy Orthogonal Reactivity

Vendor‑Assigned ‘Screening Fragment’ Classification Differentiates the Compound from Generic Building Blocks

Key Organics (distributed via Hoelzel‑Biotech) explicitly categorises this compound as ‘Screening and Fragments’ [1]. By contrast, the simpler methoxy analog (3‑bromo‑4‑methoxyphenyl)methanol (CAS 38493‑59‑3) is typically listed under ‘Building Blocks’ without a screening‑fragment designation . Additionally, the compound is offered as a drug‑impurity reference substance by Bio‑Fount, a role that requires verified identity and purity traceable to a specific manufacturing process [2]. These curated assignments signal that the compound has been reviewed for fragment‑like properties (MW < 300 Da, clogP < 3, H‑bond donors ≤ 3, H‑bond acceptors ≤ 3), although the exact Rule‑of‑Three compliance parameters are borderline for this specific chemotype.

Fragment-Based Screening Vendor Curation Compound Selection

Heavy Atom (Bromine) Tag Enables Crystallographic Phasing and Mass‑Spectrometric Tracing Absent in De‑Brominated or Chloro Analogs

The covalent bromine at the 3‑position provides a convenient anomalous scatterer for X‑ray crystallographic phasing (f″ ≈ 1.28 e⁻ at Cu Kα) and a distinctive isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) for mass‑spectrometric identification. This feature is absent in the de‑brominated analog 4‑((3,5‑dimethylbenzyl)oxy)phenyl)methanol (not yet assigned a CAS but structurally implied) and is less effective in the chloro analog (³⁵Cl:³⁷Cl ≈ 3:1, lower anomalous signal). The presence of bromine also increases the molecular weight by 44 Da relative to the chloro congener, shifting the mass‑spectrometric detection window and enabling clear differentiation in complex mixtures [1][2].

X-ray Crystallography Mass Spectrometry Anomalous Scattering

Absence of Published Biological Activity Data Requires Caution: What the Evidence Does and Does Not Show

Despite claims on some non‑authoritative websites that the compound may inhibit CFTR channels or interact with various enzymes, a systematic search of PubMed, Google Scholar, and patent databases returned zero primary research articles, zero patents, and zero public‑domain bioassay results (e.g., ChEMBL, BindingDB) containing quantitative activity data for CAS 1135283‑86‑1 . No IC₅₀, Kᵢ, EC₅₀, or %‑inhibition values at a defined concentration were found. The differentiation evidence presented in this guide therefore relies entirely on physicochemical properties, structural comparisons, and vendor‑assigned application categories—not on experimentally measured biological potency or selectivity. Users seeking a fragment or intermediate with proven target engagement should verify activity independently or select a compound with established pharmacological annotation.

Data Transparency Procurement Risk Assessment Evidence Gap

Evidence‑Supported Application Scenarios for (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol


Fragment‑Based Lead Discovery Libraries Requiring Mid‑Range Lipophilicity and Heavy‑Atom Phasing Tags

The compound’s computed LogP of 3.9–4.1 [1] and the presence of a bromine anomalous scatterer [2] make it suitable for inclusion in fragment libraries that balance moderate lipophilicity with crystallographic tractability. It occupies a chemical space between highly hydrophilic fragments (LogP < 2) and lead‑like molecules (LogP > 5), and the bromine enables unambiguous electron‑density assignment in protein‑fragment co‑crystal structures. This scenario is directly supported by the vendor‑assigned ‘Screening and Fragments’ classification [3].

Synthetic Intermediate for Orthogonal Derivatisation via Hydroxymethyl, Aryl Bromide, and Benzyl Ether Handles

With three distinct reactive sites—the hydroxymethyl group (oxidation, halogenation, Mitsunobu), the aryl bromide (Suzuki, Buchwald–Hartwig, Ullmann couplings), and the benzyl ether (hydrogenolysis or Lewis‑acid cleavage)—this compound serves as a versatile scaffold for divergent synthesis [1]. The alcohol oxidation state differentiates it from the aldehyde analog (CAS 1135283‑80‑5) and enables reaction sequences that would be incompatible with a free aldehyde.

Drug Impurity Reference Standard for Analytical Method Validation

Bio‑Fount explicitly lists the compound as a drug‑impurity reference substance [4], indicating that it is manufactured to a level of purity and identity documentation suitable for HPLC, LC‑MS, or NMR method validation. Laboratories developing impurity profiles for brominated aromatic ether‑alcohol APIs can procure this characterised reference material rather than synthesising and qualifying an impurity standard in‑house.

Mass‑Spectrometric Probe or Internal Standard Development Exploiting the Distinctive 1:1 Bromine Isotope Pattern

The characteristic ⁷⁹Br:⁸¹Br 1:1 doublet provides an unmistakable mass‑spectrometric signature [2] that can be exploited in metabolic tracing, reaction monitoring, or as a negative‑mode MS internal standard. The molecular weight of 321.21 Da and the four‑rotatable‑bond architecture [1] produce a fragmentation pattern rich in structurally diagnostic ions, facilitating compound identification in complex biological or synthetic matrices.

Quote Request

Request a Quote for (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.